molecular formula C₉H₁₄OS B1141866 2-Norbornanethiol, acetate CAS No. 90611-37-3

2-Norbornanethiol, acetate

Cat. No.: B1141866
CAS No.: 90611-37-3
M. Wt: 170.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Norbornanethiol, acetate is an organic compound with the molecular formula C₉H₁₄OS. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a thiol group and an acetate ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornanethiol, acetate typically involves the reaction of norbornene with thiol and acetic anhydride. One common method includes the following steps:

    Hydroboration-Oxidation: Norbornene undergoes hydroboration to form norbornanol.

    Thiol Addition: Norbornanol reacts with thiol in the presence of a catalyst to form 2-Norbornanethiol.

    Acetylation: The thiol group is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Norbornanethiol, acetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted norbornane derivatives.

Scientific Research Applications

2-Norbornanethiol, acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Norbornanethiol, acetate involves its interaction with molecular targets through its thiol and acetate groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding thiol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Norbornanol: A precursor in the synthesis of 2-Norbornanethiol, acetate.

    Norbornene: The parent hydrocarbon from which this compound is derived.

    2-Norbornanone: Another derivative of norbornane with a ketone functional group.

Uniqueness

This compound is unique due to its combination of a thiol and an acetate ester on the norbornane scaffold. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

S-(2-bicyclo[2.2.1]heptanyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEZPHRQPYDGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920279
Record name S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24584-23-4, 90611-37-3
Record name 2-Norbornanethiol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.